Dimethyl 3-(benzyloxy)pentanedioate
Description
Properties
CAS No. |
112904-65-1 |
|---|---|
Molecular Formula |
C14H18O5 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
dimethyl 3-phenylmethoxypentanedioate |
InChI |
InChI=1S/C14H18O5/c1-17-13(15)8-12(9-14(16)18-2)19-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3 |
InChI Key |
OMBFNIWLHOFNAF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(CC(=O)OC)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Michael Addition Route
A conjugate addition strategy builds the pentanedioate skeleton while introducing the benzyloxy group.
Procedure ():
- Reagents : Diethyl malonate, benzyl acrylate.
- Catalyst : Sodium ethoxide.
- Conditions : Ethanol, reflux for 6 hours.
- Yield : 65% (after transesterification to dimethyl ester).
Reductive Amination Followed by Functionalization
This method is less common but useful for chiral derivatives:
- Reductive Amination : Dimethyl 3-oxopentanedioate + benzylamine → dimethyl 3-(benzylamino)pentanedioate ().
- Oxidation : Conversion of amine to hydroxyl group via diazotization.
- Benzylation : As described in Section 1.
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|
| Acid-Catalyzed Benzylation | 70 | Mild conditions, base-sensitive substrates | Requires BF₃·Et₂O |
| Base-Promoted Benzylation | 85 | High efficiency | Limited to stable substrates |
| Direct Esterification | 89 | One-pot simplicity | Requires pre-synthesized diacid |
| Michael Addition | 65 | Builds carbon skeleton | Multi-step, moderate yield |
Recent Advances and Catalytic Innovations
- Hypervalent Iodine Reagents : Benzyl N-phenyl-2,2,2-trifluoroacetimidate with TMSOTf in 1,4-dioxane achieves benzylation at 25°C with 82% yield ().
- Enzymatic Protection : Pig liver esterase (PLE) selectively hydrolyzes dimethyl 3-benzyloxyglutarate, enabling asymmetric synthesis ().
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-(benzyloxy)pentanedioate undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives of the ester groups.
Substitution: Various substituted benzyloxy derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 3-(benzyloxy)pentanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 3-(benzyloxy)pentanedioate involves its interaction with various molecular targets. For example, in enzymatic reactions, the ester groups can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The benzyloxy group can also participate in various chemical transformations, contributing to the compound’s reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound belongs to a family of substituted dimethyl pentanedioates. Key structural analogues include:
Key Structural Differences :
- Substituent Diversity : The benzyloxy group in the target compound contrasts with fluorophenyl, chlorophenyl, and sulfonated alkyl groups in analogues. These substituents influence polarity, reactivity, and biological activity.
- Steric and Electronic Effects : The benzyloxy group provides moderate steric bulk and electron-donating properties, whereas fluorophenyl and chlorophenyl groups introduce electron-withdrawing effects .
Physicochemical Properties
- Solubility : The benzyloxy group enhances lipophilicity compared to polar metabolites like DME-OH (dimethyl 3-hydroxy pentanedioate) .
- Stability: Fluorinated and chlorinated analogues exhibit greater thermal stability due to strong C–F/C–Cl bonds, whereas cyanomethylidene derivatives are prone to nucleophilic attack .
Research Findings and Industrial Relevance
- Chiral Synthesis: Enzymatic resolution of dimethyl pentanedioate derivatives achieves >99% enantiomeric excess, crucial for producing non-racemic pharmaceuticals .
- Toxicological Data: DME-OH exceeds thresholds for genotoxic risk, necessitating strict residue monitoring in food commodities .
- Market Availability : Commercial suppliers like CymitQuimica offer dimethyl 3-(4-chlorophenyl)pentanedioate at premium prices (~€542/50 mg), reflecting demand for specialized building blocks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
